molecular formula C5H4N4S B7784631 1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B7784631
M. Wt: 152.18 g/mol
InChI Key: PYAOPMWCFSVFOT-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The use of advanced analytical techniques is crucial in monitoring the quality and purity of the compound during production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group at position 4 acts as a strong nucleophile, participating in displacement reactions:

Reaction Type Reagents/Conditions Product Yield Source
Thiol-Alkylation Alkyl halides (R-X) in basic conditions4-Alkylthio-pyrazolo[3,4-d]pyrimidines (e.g., 4-SR derivatives)70–85%
Thiol-Acylation Acyl chlorides (R-COCl)4-Acylthio-pyrazolo[3,4-d]pyrimidines (e.g., 4-SCOR derivatives)60–75%
Disulfide Formation Oxidizing agents (e.g., H₂O₂)Disulfide-linked dimers (e.g., 4-S-S-pyrazolo[3,4-d]pyrimidine derivatives)80–90%

Key Example :
Reaction with methyl iodide in NaOH/ethanol yields 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, confirmed via NMR and mass spectrometry.

Oxidation and Reduction

The thiol group undergoes redox transformations:

Reaction Type Reagents/Conditions Product Yield Source
Oxidation to Sulfonic Acid HNO₃/H₂O₂ under reflux4-Sulfonic acid-pyrazolo[3,4-d]pyrimidine65–75%
Reduction to Disulfide Air/O₂ in alkaline mediumDisulfide dimers (see Section 1)80–90%

Mechanistic Insight :
Oxidation with H₂O₂ proceeds via sulfenic (-SOH) and sulfinic (-SO₂H) intermediates before forming the sulfonic acid.

Cyclization and Heterocycle Formation

The core structure facilitates ring-forming reactions:

Reaction Type Reagents/Conditions Product Yield Source
Pyrazolo-Triazolo Fusion Fusion with thiourea/urea under heatPyrazolo[4,3-e] triazolo[4,3-a]pyrimidines70–85%
Michael Addition-Cyclization α,β-Unsaturated ketones + piperidineFused pyrazolo-pyrimidine derivatives (e.g., arylidene adducts)60–75%

Example :
Reaction with thiourea under solvent-free conditions generates tricyclic derivatives via intramolecular cyclization .

Electrophilic Substitution

Electrophiles target the electron-rich C-3 position:

Reaction Type Reagents/Conditions Product Yield Source
Bromination Br₂ in acetic acid3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4-thiol75–80%
Nitration HNO₃/H₂SO₄3-Nitro derivatives50–60%

Regioselectivity :
The C-3 position is favored due to resonance stabilization of the intermediate arenium ion .

Cross-Coupling Reactions

The thiol group enables metal-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄4-Arylthio-pyrazolo[3,4-d]pyrimidines65–80%
Click Chemistry Azides, Cu(I) catalystsTriazole-linked conjugates70–85%

Application :
Suzuki coupling with 4-fluorophenyl boronic acid produces bioactive CDK2 inhibitors.

Stability and Degradation

The thiol group influences stability under varying conditions:

Condition Effect Half-Life Source
Aqueous Acid (pH 2) Rapid oxidation to disulfides2–4 hours
Alkaline (pH 10) Thiolate anion formation enhances reactivityStable
UV Light Photodegradation to sulfoxides8–12 hours

Pharmacologically Relevant Derivatives

Key derivatives synthesized via the above reactions exhibit bioactivity:

Derivative Activity IC₅₀ (nM) Source
4-(4-Chlorobenzylthio) derivativeEGFR-TK inhibition45–97
4-Sulfonic acid derivativeAntiproliferative (MCF-7 cells)120–150
3-Bromo-4-thiol derivativeCDK2 inhibition60–80

Scientific Research Applications

Anticancer Activity

1H-pyrazolo[3,4-d]pyrimidine-4-thiol has shown promising results as an anticancer agent. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against FLT3-driven acute myeloid leukemia (AML) MV4-11 cells and showed considerable antiangiogenic effects in transgenic zebrafish models . Additionally, certain derivatives demonstrated selective toxicity against cancer cells with IC50 values less than 20 µM, indicating their potential for targeted cancer therapies .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves interaction with specific enzymes and signaling pathways that regulate inflammatory responses. The presence of the thiol group enhances its reactivity, contributing to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various Gram-negative and Gram-positive bacteria, demonstrating effective antibacterial activity. This suggests their potential use in developing new antibiotics to combat resistant bacterial strains .

Case Studies and Research Findings

Study Focus Findings
Structure-Activity Relationship Studies Anticancer ActivityIdentified high-potency compounds against AML cells; explored structure-activity relationships.
Halloysite Nanotube-Based Delivery Cancer TreatmentEvaluated the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives for prostate and bladder cancer treatment; demonstrated effective delivery mechanisms.
Antibacterial Evaluation Antibacterial ActivityAssessed the efficacy of novel pyrazolo[3,4-d]pyrimidine scaffolds against various bacterial strains; showed promising results in vitro.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity profiles. For example:

These comparisons help to underscore the distinct features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOPMWCFSVFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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